

# Comprehensive Structural Profiling of 2-[4-(2-Methylpentyl)cyclohexyl]acetic Acid

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## Compound of Interest

*Compound Name:* 2-[4-(2-Methylpentyl)cyclohexyl]acetic acid

*Cat. No.:* B13239443

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## Part 1: Chemical Identity & Stereochemical Analysis[1]

**2-[4-(2-Methylpentyl)cyclohexyl]acetic acid** is a lipophilic, alicyclic carboxylic acid. Structurally, it consists of a cyclohexane ring substituted at the 1-position with an acetic acid moiety and at the 4-position with a branched 2-methylpentyl chain. This molecular architecture places it within the class of cyclic fatty acid analogs, often utilized in fragrance chemistry (for substantivity) and pharmaceutical research (as a lipophilic scaffold).

### Core Identifiers

Property	Value
IUPAC Name	2-[4-(2-Methylpentyl)cyclohexyl]acetic acid
Molecular Formula	C <sub>14</sub> H <sub>26</sub> O <sub>2</sub>
Molecular Weight	226.36 g/mol
Predicted LogP	~4.2 – 4.8 (High Lipophilicity)
pKa	~4.76 (Typical for alkyl-acetic acids)
Physical State	Viscous liquid or low-melting waxy solid (isomer-dependent)

## Stereochemical Complexity

This molecule exhibits two distinct layers of stereoisomerism, which critically impact its spatial conformation and binding affinity in biological or olfactory receptors.

### A. Geometric Isomerism (cis vs. trans)

The 1,4-disubstitution on the cyclohexane ring creates cis and trans isomers.

- **Trans-Isomer (Thermodynamically Preferred):** Both the acetic acid group (position 1) and the bulky 2-methylpentyl group (position 4) can occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable (approx. 1.7 kcal/mol lower in energy).
- **Cis-Isomer:** One substituent must occupy the axial position while the other is equatorial. This high-energy conformer is often sterically hindered.

### B. Chirality in the Side Chain

The 2-methylpentyl group contains a chiral center at the C2 position of the chain.

- Structure: -CH<sub>2</sub>-\*CH(CH<sub>3</sub>)-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>[1]
- This creates a pair of enantiomers (R and S) for the side chain itself.

- Result: The final product is a mixture of diastereomers (e.g., trans-(R), trans-(S), cis-(R), cis-(S)).

## Part 2: Synthetic Pathways & Manufacturing

The synthesis of this molecule typically requires the construction of the 1,4-disubstituted cyclohexane core followed by chain extension. The most robust route involves reductive alkylation or hydrogenation of aromatic precursors.

### Primary Synthetic Route: Aromatic Hydrogenation

This pathway ensures the correct carbon skeleton is assembled using robust aromatic chemistry before reducing to the saturated cyclohexane.

#### Step 1: Friedel-Crafts Acylation

- Precursor: Benzene or Phenylacetic acid derivative.
- Reagent: 2-Methylpentanoyl chloride (or anhydride).
- Catalyst:  $\text{AlCl}_3$ .<sup>[2]</sup>
- Product: 4-(2-methylpentanoyl)phenylacetic acid.

#### Step 2: Wolff-Kishner Reduction

- Reduces the ketone (carbonyl) to a methylene group.
- Product: 4-(2-methylpentyl)phenylacetic acid.

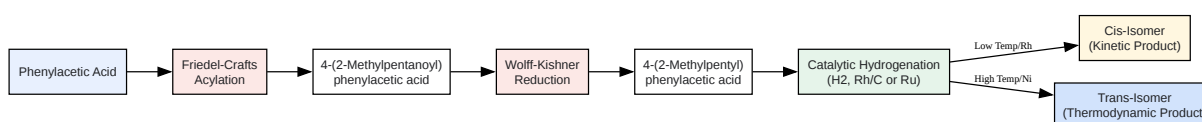
#### Step 3: Catalytic Hydrogenation (Critical Step)

- Reagents:  $\text{H}_2$ , Rh/C or Ru/ $\text{Al}_2\text{O}_3$  (High pressure, ~50-100 bar).
- Conditions: 80–120°C.
- Outcome: Reduces the aromatic ring to a cyclohexane ring.<sup>[3]</sup>

- Stereocontrol: Using Rhodium (Rh) typically favors the cis isomer, while thermodynamic equilibration (or specific catalysts like Raney Nickel at high temp) favors the trans isomer.

## Visualization of Synthetic Logic

The following diagram maps the logical flow from precursors to the final target, highlighting the stereochemical divergence.



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Figure 1: Synthetic flowchart illustrating the conversion of aromatic precursors to the cis/trans cyclohexane derivatives.

## Part 3: Analytical Characterization

To validate the structure, researchers must utilize a combination of NMR and Mass Spectrometry.[4] The distinction between cis and trans isomers is best observed via Proton NMR (

H-NMR).

### Nuclear Magnetic Resonance ( H-NMR)

- Axial vs. Equatorial Protons: The proton at the C1 position (attached to the acetic acid group) exhibits different coupling constants ( -values) depending on its orientation.
  - Trans-Isomer: The C1 proton is axial (because the substituent is equatorial). It appears as a triplet of triplets (tt) with large coupling constants ( Hz).

- Cis-Isomer: The C1 proton is equatorial (if the bulky group forces the ring flip). It appears as a broad singlet or narrow multiplet ( Hz).

## Mass Spectrometry (GC-MS)

- Molecular Ion:  
.
- Fragmentation Pattern:
  - McLafferty Rearrangement: Characteristic of the carboxylic acid chain.
  - Base Peak: Likely  
(acetic acid fragment) or fragments related to the loss of the alkyl chain ( ).

## Part 4: Applications & Functional Properties[5] Fragrance & Olfactory Science

Compounds with the 4-alkylcyclohexyl motif are "privileged structures" in fragrance chemistry.

- Odor Profile: Likely possesses musky, woody, or pear-like notes. The 2-methylpentyl branching adds volume to the molecule, often enhancing substantivity (staying power) on fabric or skin.
- Analogs: Structurally similar to Cyclaprop (fruity/herbaceous) and Valspice (woody).

## Pharmaceutical Research[6]

- Lipophilic Spacer: The molecule serves as a robust, non-polar spacer. It can be used to link pharmacophores while improving membrane permeability due to its high LogP (~4.5).
- Bioisostere: It acts as a saturated bioisostere for 4-substituted phenylacetic acids (e.g., NSAID analogs), potentially reducing metabolic susceptibility by removing the aromatic ring.

## References

- Carey, F. A., & Sundberg, R. J. (2007). *Advanced Organic Chemistry: Part A: Structure and Mechanisms*. Springer.
- Bauer, K., Garbe, D., & Surburg, H. (2001). *Common Fragrance and Flavor Materials: Preparation, Properties and Uses*. Wiley-VCH. (Reference for 4-alkylcyclohexyl fragrance ingredients).
- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. *Angewandte Chemie International Edition*, 25(4), 312–322. [Link](#)
- Eliel, E. L., & Wilen, S. H. (1994). *Stereochemistry of Organic Compounds*. Wiley. (Definitive guide on cis/trans isomerism in cyclohexanes).

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## Sources

- 1. 18:51:22 Q0.00 O < Organic Chemistry: Some Basic Principles And Technique.. [\[askfilo.com\]](#)
- 2. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [\[patents.google.com\]](#)
- 3. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [\[patents.google.com\]](#)
- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
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